(5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN6O2 and its molecular weight is 429.278. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation
A study by Tsuno et al. (2017) explored a novel series of derivatives related to (5-Bromofuran-2-yl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, identifying them as selective antagonists of transient receptor potential vanilloid 4 (TRPV4) channels. These compounds showed potential as analgesics in models of mechanical hyperalgesia in guinea pigs and rats, highlighting their relevance in pain management research (Tsuno et al., 2017).
Antimicrobial Activity
Research by Patel et al. (2011) involved synthesizing pyridine derivatives, which bear structural similarities to the compound . These derivatives demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
CCR2 Antagonist for Cardiovascular Improvement
Hughes et al. (2011) investigated compounds structurally related to this compound as CCR2 antagonists. These compounds showed potential in improving cardiovascular tolerability, pointing to their significance in cardiovascular disease research (Hughes et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
Ammirati et al. (2009) explored a series of 4-substituted proline amides, akin to the compound , as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes. This research indicates the compound's potential relevance in diabetes treatment (Ammirati et al., 2009).
Histamine H3 Receptor Antagonists
Swanson et al. (2009) synthesized molecules with a heterocyclic core resembling this compound as potential histamine H3 receptor antagonists. Their research contributes to the understanding of histamine-related disorders (Swanson et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O2/c19-14-5-4-13(27-14)18(26)25-11-9-24(10-12-25)17-7-6-16(22-23-17)21-15-3-1-2-8-20-15/h1-8H,9-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDFMFGQZAMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.